Naphtho[2,3-b]furan-4,9-dione, 2-butyl-
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Overview
Description
Naphtho[2,3-b]furan-4,9-dione, 2-butyl- is a compound that belongs to the class of naphthofurans. This compound is characterized by a fused ring structure that includes a naphthalene ring and a furan ring. It is an important structural motif found in various natural products, drugs, and drug candidates. The compound has been studied for its versatile biological activities, including antitumor, cytotoxic, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,3-b]furan-4,9-dione, 2-butyl- can be synthesized through various methods. One efficient method involves a visible-light-mediated [3+2] cycloaddition reaction. This environmentally friendly approach delivers the compound in good yields and shows excellent regioselectivity and functional group tolerance . Another method involves palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired compound without the need for oxidants or hydrogen acceptors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as visible-light photocatalysis and palladium-catalyzed reactions, suggests that scalable and environmentally friendly production methods are feasible .
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-b]furan-4,9-dione, 2-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydronaphtho[2,3-b]furan-4,9-diones.
Substitution: Substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, visible light, and various oxidants and reductants. Reaction conditions often involve mild temperatures and environmentally friendly solvents .
Major Products Formed
The major products formed from these reactions include various functionalized naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones .
Scientific Research Applications
Naphtho[2,3-b]furan-4,9-dione, 2-butyl- has been widely studied for its scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of novel compounds with potential biological activities.
Biology: Exhibits cytotoxic activity toward various cell lines, including KB cells.
Medicine: Shows antitumor and antiviral activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-butyl- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases and enzymes involved in cell proliferation and survival. The compound’s ability to induce oxidative stress and disrupt cellular processes contributes to its cytotoxic and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthofurans and naphthoquinones, such as:
- Naphtho[1,2-b]furan-4,5-dione
- Naphtho[2,3-b]thiophene-4,9-dione
- 2-acetyl-4,9-dimethoxynaphthofuran .
Uniqueness
Naphtho[2,3-b]furan-4,9-dione, 2-butyl- is unique due to its specific structural features and the presence of a butyl group, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
62452-68-0 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-butylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C16H14O3/c1-2-3-6-10-9-13-14(17)11-7-4-5-8-12(11)15(18)16(13)19-10/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
QMJCSBGORWODMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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